6-chloro-11-ethoxy-8-methyl-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile
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Overview
Description
4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile is a complex heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido-pyrrolo-pyrimidine core, making it a subject of interest for researchers in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired heterocyclic ring system. For instance, a mixture of specific precursors can be stirred in ethanol at elevated temperatures to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile has numerous applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile: shares similarities with other heterocyclic compounds, such as indole derivatives and imidazole-containing compounds
Uniqueness
What sets this compound apart is its unique pyrido-pyrrolo-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14ClN5O |
---|---|
Molecular Weight |
363.8g/mol |
IUPAC Name |
6-chloro-11-ethoxy-8-methyl-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile |
InChI |
InChI=1S/C19H14ClN5O/c1-3-26-19-12(9-21)13(11-7-5-4-6-8-11)14-15-16(17(20)23-10-22-15)25(2)18(14)24-19/h4-8,10H,3H2,1-2H3 |
InChI Key |
DOSBHZIEEXAJGK-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(N2C)C(=NC=N4)Cl |
Canonical SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(N2C)C(=NC=N4)Cl |
Origin of Product |
United States |
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